1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) chemical properties
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) chemical properties
This is an in-depth technical guide on 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) , structured for researchers and drug development professionals.
Chemical Profile, Synthesis, and Medicinal Utility
Executive Summary
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) is a specialized spirocyclic building block used in modern medicinal chemistry.[1] It belongs to the class of azaspirocycles , which are increasingly employed to replace traditional flat heterocycles (like morpholine or piperidine) to improve the physicochemical properties of drug candidates. The "2:1" stoichiometry indicates a hemioxalate salt form, where two moles of the spirocyclic base are stabilized by one mole of oxalic acid, enhancing crystallinity and shelf-stability compared to the free base or hygroscopic hydrochloride salts.
This scaffold is particularly valued for its ability to increase fraction sp3 (Fsp³) character, lower lipophilicity (LogD), and improve metabolic stability by blocking metabolically labile sites on the piperidine ring.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identification
-
IUPAC Name: 1-Oxa-6-azaspiro[3.5]nonane hemioxalate[2][3][4]
-
Common Name: 1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1)
-
Molecular Formula:
(Salt) / (Base) -
Molecular Weight: 344.41 g/mol (Salt) / 127.18 g/mol (Base)
-
SMILES (Salt): C1CNCC2(C1)CCO2.C1CNCC2(C1)CCO2.O=C(O)C(=O)O[2][3]
Structural Analysis
The compound features a spiro-fusion between a four-membered oxetane ring and a six-membered piperidine ring.
-
Spiro Center: Located at position 3 of the piperidine ring (relative to nitrogen at position 1) and position 2 of the oxetane ring.
-
Numbering Logic: In the spiro[3.5]nonane system, numbering starts at the smaller ring.
-
Atoms 1-3: Oxetane ring (Oxygen at pos 1).
-
Atom 4: Spiro carbon.
-
Atoms 5-9: Piperidine ring (Nitrogen at pos 6, which is
to the spiro center).
-
Physicochemical Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | High crystallinity due to oxalate packing. |
| Melting Point | 131–136 °C | Sharp melting range indicates high purity. |
| Solubility | Water, DMSO, Methanol | Low solubility in non-polar solvents (DCM, Hexane). |
| pKa (Base) | ~9.5 (Predicted) | Typical for secondary piperidines. |
| LogP (Base) | ~0.53 | Low lipophilicity due to the ether oxygen. |
| H-Bond Donors | 3 (2 NH, 1 Acidic H in lattice) | Salt form engages in extensive H-bonding. |
| H-Bond Acceptors | 6 (2 Oxetane O, 4 Oxalate O) |
Synthesis & Manufacturing Methodology
The synthesis of 1-oxa-6-azaspiro[3.5]nonane requires constructing the strained oxetane ring onto a piperidine scaffold. The most robust route utilizes Corey-Chaykovsky chemistry followed by ring expansion or direct cyclization.
Retrosynthetic Analysis
The spiro-junction is best formed from a ketone precursor (N-Boc-3-piperidone ). The oxetane ring is installed via a sulfur ylide-mediated epoxidation followed by ring expansion.
Step-by-Step Synthesis Protocol
Precursor: tert-Butyl 3-oxo-1-piperidinecarboxylate (N-Boc-3-piperidone).
Step 1: Spiro-Epoxidation (Corey-Chaykovsky)
-
Reagents: Trimethylsulfoxonium iodide (Me
SOI), Sodium Hydride (NaH), DMSO/THF. -
Procedure: Generate the dimethylsulfoxonium methylide in situ by treating Me
SOI with NaH in DMSO. Add N-Boc-3-piperidone at 0°C. -
Mechanism: Nucleophilic attack of the ylide on the ketone, followed by intramolecular displacement of DMSO.
-
Product: tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (Spiro-epoxide intermediate).
Step 2: Ring Expansion to Oxetane
-
Reagents: Trimethylsulfonium iodide (Me
SI), n-Butyllithium (n-BuLi), or Potassium tert-butoxide (KOtBu). -
Procedure: Treat the spiro-epoxide with the sulfur ylide generated from Me
SI. This "one-carbon insertion" expands the 3-membered epoxide to the 4-membered oxetane. -
Alternative: Direct conversion from ketone using 3 equivalents of sulfonium ylide is possible but often lower yielding.
-
Product: tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.[7]
Step 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Procedure: Stir the Boc-protected intermediate in acid solution at RT for 2 hours.
-
Workup: Basify carefully with NaHCO
(avoid strong base to prevent oxetane opening) and extract with CHCl /iPrOH.
Step 4: Salt Formation (Oxalate 2:1)
-
Stoichiometry: Dissolve 2 equivalents of the free amine in Ethanol.
-
Acid Addition: Add 1 equivalent of Oxalic acid dihydrate dissolved in Ethanol.
-
Crystallization: The 2:1 salt precipitates as a white solid. Filter and wash with cold ethanol.
Synthesis Pathway Diagram (Graphviz)
Caption: Synthetic route from N-Boc-3-piperidone to the hemioxalate salt via spiro-epoxide expansion.
Structural Characterization & Validation
To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.
Proton NMR ( H NMR)[4]
-
Solvent: DMSO-
or D O (due to salt solubility). -
Key Signals:
-
~4.4–4.6 ppm (Multiplet, 4H): Characteristic of the oxetane ring protons (
). The chemical shift is downfield due to oxygen and ring strain. -
~3.0–3.3 ppm (Multiplet, 4H): Piperidine ring protons adjacent to Nitrogen (
). - ~1.8–2.0 ppm (Multiplet, 4H): Piperidine ring protons adjacent to the spiro center.
-
Oxalate Signal: In D
O, the oxalate protons are exchanged/invisible. In DMSO- , a broad singlet for the acid protons ( ) may be seen >10 ppm if not exchanged.
-
~4.4–4.6 ppm (Multiplet, 4H): Characteristic of the oxetane ring protons (
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion:
(corresponding to the C H NO base). -
Fragmentation: Loss of 30 Da (formaldehyde) is rare for oxetanes; ring opening usually dominates.
Salt Stoichiometry Confirmation
-
Elemental Analysis:
-
Calc.[8] for
: C, 55.80; H, 8.19; N, 8.13. -
Found values should be within ±0.4%.
-
-
Titration: Potentiometric titration with NaOH will show two equivalence points (if excess acid) or confirm the weak base character of the piperidine.
Applications in Drug Discovery[15][16]
Medicinal Chemistry Rationale
1-Oxa-6-azaspiro[3.5]nonane is a bioisostere for:
-
Morpholine: It retains the oxygen/nitrogen count but alters the vector of the lone pairs and increases 3D-complexity.
-
Piperidine: The oxetane ring lowers the pKa of the amine slightly and reduces lipophilicity (LogD) significantly compared to a gem-dimethyl group.
Metabolic Stability
The spiro-oxetane moiety blocks the C3 and C5 positions of the piperidine ring (if viewed as a 4-substituted system) or C3 (in this 3-spiro isomer), protecting them from oxidative metabolism (Cytochrome P450 hydroxylation). The oxetane ring itself is generally stable to metabolic opening, unlike epoxides.
Reactivity & Handling (Safety)
-
Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy. While kinetically stable, it can undergo ring-opening nucleophilic attack under strong acidic conditions (e.g., 6M HCl, heat).
-
Oxalate Salt: The 2:1 oxalate is non-hygroscopic and stable at room temperature.
-
Safety (SDS Summary):
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Avoid inhalation of dust. Use standard PPE.
-
References
-
Carreira, E. M., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(38), 620-623. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 49(5), 895-898. (Describes general synthesis of spiro-oxetanes). Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947. Link
-
PubChem. (2024). "Compound Summary: 1-Oxa-6-azaspiro[3.5]nonane." National Library of Medicine. Link
-
ChemicalBook. (2024). "1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Properties and Suppliers." Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. achemblock.com [achemblock.com]
- 3. 1-Oxa-6-azaspiro[3.5]nonane hemioxalate 97% | CAS: 1523606-44-1 | AChemBlock [achemblock.com]
- 4. 1-Oxa-6-azaspiro[3.5]nonane hemioxalate 97% | CAS: 1523606-44-1 | AChemBlock [try.achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. 1272412-68-6 | tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate [3asenrise.com]
- 8. PubChemLite - 1-oxa-6-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
